3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline is an organic compound with the molecular formula C11H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds have been found to have high affinity for αvβ6 integrin , and another compound with a similar structure showed potent in vitro antipromastigote activity, suggesting it may target the LmPTR1 pocket .
Mode of Action
It can be inferred from the related compounds that it might interact with its targets through binding, leading to changes in the function of the target .
Biochemical Pathways
Similar compounds have been shown to have catalytic properties in the oxidation reaction of catechol to o-quinone .
Pharmacokinetics
A similar compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have shown potent in vitro antipromastigote activity .
Action Environment
The solubility of a similar compound in saline at ph 7 suggests that the ph of the environment could potentially influence its action .
Biochemical Analysis
Biochemical Properties
It has been found that similar compounds have shown interactions with various enzymes and proteins
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have shown changes in their effects over time, including information on the product’s stability, degradation, and long-term effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline typically involves the condensation of 3,5-dimethylpyrazole with aniline. One common method includes the following steps:
Condensation Reaction: 3,5-dimethylpyrazole is reacted with aniline in the presence of a suitable catalyst, such as a Lewis acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or azo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives, azo compounds.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Catalysis: It serves as a ligand in the preparation of metal complexes that can act as catalysts in various chemical reactions.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dimethyl-1H-pyrazol-4-yl)aniline
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)benzylamine
- 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Uniqueness
3-(3,5-Dimethyl-1H-pyrazol-1-yl)aniline is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)aniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-8-6-9(2)14(13-8)11-5-3-4-10(12)7-11/h3-7H,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRSKQVOVMVSME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007303-77-6 | |
Record name | 3-(3,5-dimethyl-1H-pyrazol-1-yl)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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